Product packaging for Corosolic acid benzyl ester(Cat. No.:)

Corosolic acid benzyl ester

Cat. No.: B12538949
M. Wt: 562.8 g/mol
InChI Key: TUAXFVZNHOKOBU-GCNHMCACSA-N
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Description

Contextualization of Pentacyclic Triterpenoids in Biological Systems

Pentacyclic triterpenoids are a class of secondary metabolites found widely in the plant kingdom, as well as in some fungi and marine organisms. nih.gov These compounds, composed of thirty carbon atoms arranged in five rings, are derived from the isoprenoid biosynthetic pathway. rsc.orgnih.gov Structurally, they are classified into several main types based on their skeletal structure, including oleanane, ursane (B1242777), lupane, and friedelane (B3271969) types. nih.govresearchgate.net

In nature, these compounds are believed to play a role in plant defense mechanisms. In academic research, pentacyclic triterpenoids have garnered significant attention for their diverse and potent biological activities. rsc.orgnih.gov Extensive studies have revealed a wide spectrum of pharmacological effects, including anti-inflammatory, anti-tumor, hepatoprotective, and glucose-regulating properties. nih.govrsc.orgnih.gov The diverse structures of these triterpenes are a key determinant of their varied bioactivities. nih.gov However, their practical application can be limited by factors such as low natural abundance, poor water solubility, and limited bioavailability. rsc.orgnih.govmdpi.com

Overview of Corosolic Acid and its Analogues in Research

Corosolic acid, also known as 2α-hydroxy-ursolic acid, is an ursane-type pentacyclic triterpenoid (B12794562). mdpi.com It is naturally found in various plants, most notably in the leaves of the Banaba tree (Lagerstroemia speciosa). nih.govmdpi.com Corosolic acid has been the subject of numerous scientific investigations due to its potential health benefits. Research has shown that it possesses anti-diabetic, anti-inflammatory, and anti-tumor properties. nih.govresearchgate.netcaldic.com

Several structural analogues of corosolic acid, which share the pentacyclic triterpenoid framework, have also been extensively studied. These include ursolic acid, oleanolic acid, maslinic acid, asiatic acid, and betulinic acid. mdpi.comresearchgate.net These analogues often exhibit similar, though distinct, pharmacological activities. researchgate.netcaldic.com For instance, like corosolic acid, many of its analogues have demonstrated potential in modulating glucose metabolism and inhibiting the growth of various cancer cell lines. mdpi.comresearchgate.netnih.gov The shared structural features and biological activities of this group of compounds make them a significant area of focus in natural product chemistry and drug discovery. nih.gov

Significance of Esterification and Benzyl (B1604629) Derivatization in Research

The modification of naturally occurring compounds through chemical synthesis is a common strategy in medicinal chemistry to enhance their therapeutic potential. Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a frequently employed technique for modifying the structure of secondary metabolites. medcraveonline.commedcraveonline.com This structural modification can lead to changes in physicochemical properties, such as solubility and bioavailability, and can also influence biological activity. medcraveonline.commedcraveonline.com

Benzyl derivatization, specifically the formation of a benzyl ester, involves the attachment of a benzyl group to a molecule. In the context of triterpenoids like corosolic acid, the carboxylic acid group is a common site for such modification. nih.gov The addition of a benzyl group can increase the lipophilicity of the parent compound, which may affect its ability to cross cell membranes. chromatographyonline.com This type of derivatization has been explored as a means to potentially improve the efficacy of natural products. mdpi.com For example, the synthesis of benzyl esters of oleanolic and ursolic acids has been reported as a step in the creation of new derivatives with anti-inflammatory properties. nih.gov

Scope and Focus of Current Academic Inquiry into Corosolic Acid Benzyl Ester

Current academic inquiry into this compound is primarily situated within the field of medicinal chemistry and chemical synthesis. The synthesis of this compound is often part of a broader investigation into the structure-activity relationships of corosolic acid and its derivatives. For instance, the creation of the benzyl ester of ursolic acid (a close structural analogue of corosolic acid) has been documented as an intermediate step in the synthesis of other oxygenated derivatives aimed at evaluating their anti-inflammatory potential. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H54O4 B12538949 Corosolic acid benzyl ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C37H54O4

Molecular Weight

562.8 g/mol

IUPAC Name

benzyl (1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate

InChI

InChI=1S/C37H54O4/c1-23-15-18-37(32(40)41-22-25-11-9-8-10-12-25)20-19-35(6)26(30(37)24(23)2)13-14-29-34(5)21-27(38)31(39)33(3,4)28(34)16-17-36(29,35)7/h8-13,23-24,27-31,38-39H,14-22H2,1-7H3/t23-,24+,27-,28+,29-,30+,31+,34+,35-,36-,37+/m1/s1

InChI Key

TUAXFVZNHOKOBU-GCNHMCACSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)OCC6=CC=CC=C6

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)OCC6=CC=CC=C6

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies

Chemical Synthesis of Corosolic Acid Benzyl (B1604629) Ester

The chemical synthesis of corosolic acid benzyl ester from corosolic acid involves the formation of an ester bond between the C-28 carboxylic acid of the triterpenoid (B12794562) and the hydroxyl group of benzyl alcohol. This process requires careful consideration of the other reactive functional groups present in the corosolic acid molecule.

The direct esterification of corosolic acid with benzyl alcohol is typically achieved through acid-catalyzed methods, such as the Fischer-Speier esterification. researchgate.net This reaction involves refluxing the carboxylic acid and alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) with a solvent that allows for the azeotropic removal of water to drive the equilibrium towards the ester product. researchgate.net Given the steric hindrance around the C-28 carboxylic acid in the pentacyclic triterpene structure, reaction conditions may require optimization, including the use of more reactive benzylating agents or coupling agents to facilitate the reaction. Alternative methods could involve the conversion of the carboxylic acid to a more reactive acyl chloride or the use of dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC).

A critical aspect of synthesizing this compound is the use of protecting groups. wikipedia.orgorganic-chemistry.org Corosolic acid possesses two secondary hydroxyl groups at the C-2α and C-3β positions, which can compete with the carboxylic acid during the esterification reaction. wikipedia.org To ensure selective benzylation at the C-28 carboxyl group, these hydroxyl groups must be temporarily blocked.

Common strategies for hydroxyl group protection include their conversion to esters (e.g., acetates) or ethers (e.g., silyl (B83357) ethers like TBDMS). oup.comlibretexts.org The choice of protecting group is crucial; it must be stable under the esterification conditions and capable of being removed selectively without affecting the newly formed benzyl ester bond. uchicago.edu For instance, acetyl groups can be introduced using acetic anhydride (B1165640) and removed under basic conditions, while silyl ethers are typically cleaved using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). libretexts.org This orthogonal strategy allows for the selective deprotection of the hydroxyl groups after the benzyl ester has been formed. organic-chemistry.org

Table 1: Common Protecting Groups for Hydroxyl Functions This table is interactive and can be sorted by column.

Protecting Group Abbreviation Introduction Reagents Removal Conditions
Acetyl Ac Acetic anhydride, Pyridine Base (e.g., K2CO3, MeOH) or Acid
Benzoyl Bz Benzoyl chloride, Pyridine Acid or Base (more stable than Ac)
tert-Butyldimethylsilyl TBDMS TBDMS-Cl, Imidazole Fluoride ion (e.g., TBAF), Acid
Benzyl Bn Benzyl bromide, NaH Hydrogenolysis (H2, Pd/C)

The stereochemistry of corosolic acid is complex, and its preservation is paramount during synthesis. The esterification of the C-28 carboxylic acid does not affect the existing stereocenters. However, the stereoselective synthesis of the corosolic acid precursor itself, particularly the introduction of the hydroxyl groups at the C-2α and C-3β positions, is a significant challenge. google.com

In syntheses starting from ursolic acid, which lacks the C-2α hydroxyl group, a key step is the stereospecific introduction of this functionality. google.com A common strategy involves the oxidation of the C-3 hydroxyl group of ursolic acid to a ketone (3-oxoursolic acid). This allows for the stereoselective introduction of a hydroxyl group at the adjacent C-2α position. The subsequent reduction of the 3-oxo group must then be controlled to regenerate the 3β-hydroxyl group. The use of specific reducing agents can influence the stereochemical outcome of this reduction, yielding the desired 2α, 3β-diol configuration of corosolic acid. google.com

Due to its greater natural abundance, ursolic acid is a common starting material for the semi-synthesis of corosolic acid. nih.gov Various synthetic routes have been developed to achieve the C-2α hydroxylation of the ursolic acid scaffold.

One patented method involves a three-step process:

Oxidation: The C-3 hydroxyl group of ursolic acid is oxidized to a carbonyl group using an oxidant like pyridinium (B92312) chlorochromate (PCC) or 2-iodylbenzoic acid (IBX) to yield 3-carbonyl ursolic acid. google.comgoogle.comgoogle.com

Hydroxylation/Acetoxylation: A hydroxyl or acetoxy group is introduced at the C-2 position. This can be achieved by reacting the 3-carbonyl ursolic acid with reagents like lead tetraacetate to form a 2-acetoxy derivative. google.com

Reduction: The final step involves the reduction of both the C-3 carbonyl and the C-2 acetoxy group. A reducing agent such as sodium borohydride (B1222165) (NaBH4) is used to stereoselectively reduce the ketone to the 3β-hydroxyl group and the acetoxy group to the 2α-hydroxyl group, yielding corosolic acid. google.comgoogle.com

Table 2: Exemplary Synthetic Schemes for Corosolic Acid from Ursolic Acid This table is interactive and can be sorted by column.

Step Reaction Reagents Intermediate Product Reference
1 Oxidation of C-3 OH 2-Iodylbenzoic acid (IBX) in DMSO 3-Carbonyl ursolic acid google.com
2 α-Oxidation m-Chloroperoxybenzoic acid (m-CPBA) 2α-Hydroxy-3-carbonyl ursolic acid google.com
3 Reduction of C-3 C=O Sodium borohydride (NaBH4) Corosolic Acid google.comgoogle.com
1 Oxidation of C-3 OH Pyridinium chlorochromate (PCC) 3-Oxoursolic acid google.com
2 Acetoxylation at C-2 Lead tetraacetate 2-Acetoxy-3-carbonyl ursolic acid google.com

Novel Approaches in this compound Synthesis

While the direct synthesis of this compound using novel methods is not extensively documented, significant advances have been made in the production of its precursor, corosolic acid, through biocatalysis. These methods offer a more sustainable and potentially efficient alternative to traditional chemical synthesis.

Recent research has focused on the heterologous production of corosolic acid using genetically engineered microorganisms and plants. nih.gov This approach leverages specific enzymes that can perform precise modifications on the triterpene skeleton. The key transformation is the C-2α hydroxylation of ursolic acid, which is catalyzed by cytochrome P450 monooxygenases (CYPs). nih.gov

Scientists have successfully identified and utilized a CYP enzyme from the gray mangrove (Avicennia marina), designated AmCYP716C53, which can catalyze the C-2α hydroxylation of ursolic acid to produce corosolic acid. nih.gov By co-expressing the genes for ursolic acid biosynthesis along with the gene for AmCYP716C53 in a host organism like Nicotiana benthamiana leaves, significant yields of corosolic acid have been achieved. nih.gov This biocatalytic platform provides a renewable source of corosolic acid, which can then be isolated and chemically converted to its benzyl ester derivative using the methods described previously. Engineering of the CYP enzyme has further improved the yield, demonstrating the potential of this biosynthetic approach for producing valuable triterpenoids. nih.gov

Table 3: Key Components in the Biocatalytic Production of Corosolic Acid This table is interactive and can be sorted by column.

Component Function Origin/Type Reference
Host Organism Provides cellular machinery for biosynthesis Nicotiana benthamiana (agroinfiltrated leaves) nih.gov
Precursor Starting material for the final enzymatic step Ursolic Acid nih.gov
Key Enzyme Catalyzes C-2α hydroxylation of ursolic acid AmCYP716C53 (Cytochrome P450) nih.gov

Green Chemistry Principles in Derivatization

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize environmental impact. In the context of derivatizing corosolic acid to its benzyl ester, several green chemistry strategies can be employed. These approaches focus on the use of less hazardous solvents, renewable resources, and catalytic methods to improve reaction efficiency and reduce waste.

One promising green approach is the use of enzymatic catalysis. Lipases, for instance, can catalyze esterification reactions under mild conditions, often in aqueous or solvent-free systems. nih.govmdpi.com The enzymatic esterification of carboxylic acids with alcohols has been shown to be highly efficient, with conversions reaching up to 90% in some cases. nih.gov This method avoids the need for harsh acidic or basic catalysts and high temperatures, which are common in conventional esterification processes.

Another green strategy involves the use of more environmentally benign solvents. Traditional esterification reactions often employ hazardous solvents. researchgate.net Green alternatives, such as trifluorotoluene, have been recommended as a replacement for more harmful solvents like dichloromethane. nih.gov Additionally, solvent-free reaction conditions, where the reactants themselves act as the solvent, represent an ideal green chemistry approach. researchgate.net

The development of reusable catalysts is also a key aspect of green chemistry. Heterogeneous catalysts, for example, can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net These green methodologies offer a more sustainable pathway for the synthesis of this compound and other triterpenoid derivatives.

Structure-Driven Derivatization for Functional Modulation

The chemical structure of corosolic acid offers several sites for modification to modulate its biological activity. The C-28 carboxylic acid moiety is a particularly attractive target for derivatization due to its potential to influence the compound's polarity, solubility, and interaction with biological targets.

Strategic Modifications at the C-28 Carboxylic Acid Moiety

Esterification of the C-28 carboxylic acid is a common strategy to alter the pharmacokinetic and pharmacodynamic properties of triterpenoids. nih.gov The introduction of a benzyl group to form this compound can significantly impact its lipophilicity, which may, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) profile. The synthesis of benzyl esters from carboxylic acids can be achieved through various methods, including reactions with benzyl alcohol in the presence of an acid catalyst or the use of benzyl halides. beilstein-journals.org A convenient method involves the use of 2-benzyloxypyridine and methyl triflate, which allows for the formation of benzyl esters under neutral conditions, compatible with sensitive functional groups. nih.govbeilstein-journals.org

Table 1: Representative Synthetic Methods for Benzyl Esterification of Carboxylic Acids

MethodReagents and ConditionsKey AdvantagesReference
Acid-Catalyzed EsterificationBenzyl alcohol, p-toluenesulfonic acid, reflux in a water-azeotroping solventSimple and widely used researchgate.net
Using 2-Benzyloxy-1-methylpyridinium Triflate2-benzyloxypyridine, methyl triflate, triethylamine, toluene, 90°CNeutral reaction conditions, high yield nih.govnih.gov
Palladium-Catalyzed C-H AcyloxylationToluene, palladium catalyst, oxygen atmosphereAtom-economic, uses readily available starting materials researchgate.net

Derivatization for Enhanced Biological Activity

The modification of the C-28 carboxylic acid group of triterpenoids has been shown to significantly influence their biological activity. nih.gov For instance, esterification can lead to derivatives with enhanced anti-inflammatory, and anti-proliferative properties. nih.govresearchgate.net The rationale behind this enhancement often lies in improved cellular uptake due to increased lipophilicity, as well as altered binding affinity to molecular targets.

While specific studies on the biological activity of this compound are limited, research on analogous triterpenoid esters suggests that this modification could potentiate the therapeutic effects of the parent compound. researchgate.netnih.gov The benzyl group may facilitate interactions with hydrophobic pockets in target proteins, leading to a more pronounced biological response.

Derivatization for Improved Analytical Performance

The native structure of corosolic acid presents challenges for its detection and quantification. Derivatization to its benzyl ester can significantly improve its analytical performance in chromatographic and mass spectrometric techniques.

Corosolic acid lacks a strong chromophore, making its detection by UV-Vis spectrophotometry in High-Performance Liquid Chromatography (HPLC) challenging, typically requiring detection at low wavelengths (around 210-215 nm). humanjournals.comnih.gov The introduction of a benzyl group, which contains a phenyl ring, acts as a chromophore, allowing for more sensitive UV detection at higher wavelengths.

For even greater sensitivity, especially for trace-level analysis in biological matrices, the introduction of a fluorophore is a common strategy. nii.ac.jp This can be achieved by reacting the C-28 carboxylic acid of corosolic acid with a fluorescent labeling reagent. While this would result in a different derivative than the benzyl ester, the principle of enhancing detection through the introduction of a signaling moiety is the same.

Table 2: Common Derivatization Approaches for HPLC Analysis of Carboxylic Acids

Derivatization StrategyReagent TypeDetection MethodAdvantage
UV-Vis Detection EnhancementChromophoric labels (e.g., benzyl bromide)HPLC-UVImproved sensitivity and selectivity
Fluorescence DetectionFluorogenic reagents (e.g., 2-aminobenzenthiol)HPLC-FLDVery high sensitivity for trace analysis

The analysis of triterpenoids by mass spectrometry (MS) can be hampered by poor ionization efficiency. uva.nl Esterification of the C-28 carboxylic acid to a benzyl ester can improve its volatility and thermal stability, making it more amenable to techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after further derivatization of the hydroxyl groups.

In Liquid Chromatography-Mass Spectrometry (LC-MS), the benzyl ester may exhibit different ionization behavior compared to the free acid. The fragmentation pattern of corosolic acid in MS is characterized by retro-Diels-Alder (rDA) cleavage of the C-ring. researchgate.net For this compound, characteristic fragmentation would likely involve the loss of the benzyl group and subsequent fragmentation of the triterpenoid skeleton. libretexts.orgmiamioh.edunih.gov The choice of ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can significantly influence the fragmentation pattern and the intensity of the molecular ion peak. uva.nlnih.gov

Table 3: Potential Mass Spectrometry Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral Loss
[M+H]⁺[M+H - C₇H₇]⁺Benzyl radical
[M+H]⁺[M+H - C₇H₈O₂]⁺Benzoic acid
[M+H]⁺Characteristic triterpenoid skeleton fragments (e.g., from rDA cleavage)Various neutral losses from the ring system

Investigative Paradigms of Biological Activities and Molecular Mechanisms

Anti-diabetic Research Perspectives

Scientific investigation into the potential anti-diabetic effects of corosolic acid benzyl (B1604629) ester is required to ascertain its therapeutic promise. At present, there is no available data from preclinical or clinical studies that specifically examines this compound for its effects on glucose metabolism.

Cellular Glucose Uptake Stimulation Mechanisms

There are no published studies that have investigated the effect of corosolic acid benzyl ester on cellular glucose uptake. Research would be needed to determine if this compound can enhance the transport of glucose from the bloodstream into cells, a key process in maintaining glucose homeostasis. Such studies would typically involve in vitro experiments using cell lines like L6 myotubes or 3T3-L1 adipocytes to measure glucose uptake rates in the presence of the compound.

Modulation of Hepatic Glucose Production Pathways

The impact of this compound on hepatic glucose production is another area that awaits scientific inquiry. The liver plays a crucial role in regulating blood glucose by producing glucose through gluconeogenesis and glycogenolysis. Investigations would be necessary to determine if this compound can modulate key enzymes and signaling pathways involved in these processes, such as the AMP-activated protein kinase (AMPK) pathway or the expression of gluconeogenic genes like phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).

Enzymatic Inhibition Studies

The potential of this compound to inhibit key enzymes involved in carbohydrate digestion and glucose metabolism has not been reported.

There is no available research on the inhibitory activity of this compound against glycogen phosphorylase, an enzyme that breaks down glycogen into glucose.

Similarly, no studies have been published detailing the effects of this compound on alpha-glucosidase and alpha-amylase, two critical enzymes in the small intestine responsible for the digestion of carbohydrates.

Insulin (B600854) Sensitization at the Molecular Level

The ability of this compound to enhance insulin sensitivity at a molecular level is currently unknown. Research would be needed to explore its effects on the insulin signaling pathway, including the phosphorylation of the insulin receptor and its downstream substrates like insulin receptor substrate-1 (IRS-1) and Akt/protein kinase B.

Exploration of Insulin-Mimetic Effects

Research into the insulin-mimetic effects of corosolic acid and its derivatives has focused on their ability to improve glucose uptake and metabolism, offering potential avenues for managing hyperglycemia and insulin resistance. While direct studies on this compound are limited, the mechanisms elucidated for the parent compound, corosolic acid, provide a foundational framework for investigation.

Corosolic acid has been shown to enhance glucose uptake in muscle cells and adipocytes, a key action of insulin. This is thought to occur through the potentiation of insulin signaling pathways. One of the proposed mechanisms involves the inhibition of protein tyrosine phosphatase 1B (PTP1B), an enzyme that dephosphorylates and thereby deactivates the insulin receptor. mdpi.comresearchgate.net By inhibiting PTP1B, corosolic acid and potentially its benzyl ester derivative may help maintain the insulin receptor in its active, phosphorylated state, thus promoting downstream signaling cascades that lead to glucose transporter type 4 (GLUT4) translocation to the cell membrane and subsequent glucose uptake. researchgate.netajprd.comcaldic.com

Furthermore, corosolic acid has been suggested to act as an insulin sensitizer, enhancing the effect of low concentrations of insulin. mdpi.com This suggests that its derivatives, including the benzyl ester, could potentially improve insulin sensitivity in individuals with insulin resistance. The hypoglycemic effects of corosolic acid are often attributed to its designation as a "plant-derived insulin". nih.gov

Potential Insulin-Mimetic Mechanisms of Corosolic Acid and its Derivatives Description
PTP1B Inhibition Inhibition of protein tyrosine phosphatase 1B, leading to prolonged activation of the insulin receptor.
GLUT4 Translocation Stimulation of the movement of glucose transporter type 4 to the cell membrane, facilitating glucose entry into cells. ajprd.comcaldic.com
Enhanced Insulin Sensitivity Acting as an insulin sensitizer to improve the cellular response to insulin. mdpi.com

Anti-inflammatory Research Perspectives

The anti-inflammatory properties of corosolic acid provide a strong basis for investigating similar activities in its benzyl ester derivative. Chronic inflammation is a key factor in the pathogenesis of numerous diseases, and modulation of inflammatory pathways is a significant therapeutic goal.

Corosolic acid has been demonstrated to inhibit the production of several pro-inflammatory mediators. Studies have shown its ability to suppress the secretion of cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). nih.govdovepress.comresearchgate.net In lipopolysaccharide (LPS)-stimulated macrophages, a model for induced inflammation, corosolic acid has been found to reduce the expression of these key inflammatory molecules. nih.govresearchgate.net

Additionally, corosolic acid can inhibit the activity of pro-inflammatory enzymes. For instance, it has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide and prostaglandins, respectively, which are key mediators of inflammation. nih.gov

A significant focus of research into the anti-inflammatory mechanism of corosolic acid has been its effect on intracellular signaling pathways. One such pathway involves the Interleukin-1 Receptor-Associated Kinase (IRAK). Specifically, corosolic acid has been found to attenuate the phosphorylation of IRAK-1 in response to inflammatory stimuli like LPS. nih.govnih.govsemanticscholar.orgresearchgate.net IRAK-1 is a critical kinase in the Toll-like receptor (TLR) signaling pathway, which plays a central role in the innate immune response and inflammation. frontiersin.org By inhibiting IRAK-1 phosphorylation, corosolic acid can disrupt the downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and subsequent expression of pro-inflammatory genes. nih.govnih.govnih.gov This inhibitory effect on IRAK-1 phosphorylation appears to be independent of the NF-κB inhibitor, IκB-α. nih.gov

The modulation of signaling pathways by corosolic acid culminates in the suppression of a broad range of inflammatory gene expression. Research has documented the downregulation of genes encoding for several key pro-inflammatory cytokines.

Specifically, treatment with corosolic acid has been shown to significantly decrease the mRNA levels of:

IL-1α and IL-1β : These are potent pro-inflammatory cytokines involved in the acute phase of inflammation. nih.govnih.gov

IL-6 : A pleiotropic cytokine with a central role in inflammation and the immune response. dovepress.comnih.gov

IL-23 : A cytokine implicated in the development and maintenance of chronic inflammatory conditions, particularly those involving Th17 cells. escholarship.orgbidmc.orgacrabstracts.org

The ability of corosolic acid to suppress the expression of these critical inflammatory mediators highlights its potential as a potent anti-inflammatory agent. It is hypothesized that this compound would exhibit similar, if not enhanced, activity in this regard.

Inflammatory Mediator Effect of Corosolic Acid
Pro-inflammatory Cytokines (IL-1β, IL-6) Inhibition of production and secretion. nih.govdovepress.comresearchgate.net
Pro-inflammatory Enzymes (iNOS, COX-2) Suppression of expression. nih.gov
IRAK-1 Phosphorylation Attenuation, leading to disruption of inflammatory signaling. nih.govnih.govsemanticscholar.orgresearchgate.net
Inflammatory Gene Expression (IL-1α, IL-1β, IL-6, IL-23) Downregulation of mRNA levels.

Antioxidant Research Perspectives

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the aging process and a wide array of diseases. Antioxidants play a crucial role in mitigating oxidative damage.

Corosolic acid has demonstrated potent antioxidant activity, which is attributed to its ability to scavenge free radicals and reduce oxidative damage. mdpi.com The mechanisms by which antioxidants neutralize ROS are varied and can include donating a hydrogen atom to a radical, chelating metal ions that catalyze free radical formation, and quenching singlet oxygen. nih.gov

Based on a thorough review of the available scientific literature, there is a significant lack of research on the specific chemical compound “this compound” concerning its biological activities and molecular mechanisms. The existing body of research primarily focuses on its parent compound, corosolic acid.

Therefore, it is not possible to provide a detailed, evidence-based article on "this compound" that adheres to the specific investigative paradigms outlined in your request, such as its effects on endogenous antioxidant systems, prevention of oxidative stress-induced damage, and its anticancer mechanisms including cellular proliferation inhibition and apoptosis induction pathways.

Information available from chemical suppliers confirms the existence of "this compound" (CAS No: 869788-73-8), but does not provide any data on its biological or molecular activities. guidechem.com The extensive research on antioxidant and anticancer properties has been conducted on corosolic acid.

To fulfill your request for a scientifically accurate article, research data specific to "this compound" would be required. Without such data, any article generated would be speculative and would not meet the criteria of being thorough, informative, and scientifically accurate as per your instructions.

Based on a thorough review of scientific literature, there is a significant lack of available research on the specific biological and molecular activities of the chemical compound "this compound" as outlined in your request. The existing body of research extensively covers "Corosolic acid," a related but distinct chemical entity, and its effects on various cellular pathways.

It is possible that the intended subject of the article was "Corosolic acid," for which there is ample scientific data corresponding to the requested sections on reactive oxygen species, oncogenic signaling pathways (including HER2/neu, AMPK-mTOR, NF-κB, PI3K/Akt, Wnt/β-catenin, and STAT3), and beta-catenin degradation.

To ensure the scientific accuracy and integrity of the article, could you please clarify if you would like to proceed with the article focusing on "Corosolic acid"? This would allow for the generation of a thorough and informative article that aligns with the detailed outline you have provided.

Anticancer Research Perspectives

Epigenetic Regulatory Mechanisms of Corosolic Acid

Corosolic acid has been identified as a compound capable of inducing significant epigenetic modifications, particularly in the context of cancer research. Studies in prostate cancer cell lines (TRAMP-C1) have elucidated its role in reactivating the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of cellular antioxidant responses, through various epigenetic mechanisms.

Nrf2 Promoter Methylation Alterations

Research has shown that the Nrf2 promoter region can be hypermethylated in certain cancer cells, leading to its silencing. Corosolic acid treatment has been found to reverse this silencing by decreasing the methylation levels of CpG sites in the Nrf2 promoter. Bisulfite genomic sequencing has revealed that while the Nrf2 promoter in TRAMP-C1 prostate cells is heavily methylated (approximately 90% of CpG sites), treatment with corosolic acid leads to a significant reduction in this methylation. This demethylation contributes to the re-expression of Nrf2 and its downstream antioxidant genes.

Histone Modification (e.g., H3K27ac, H3K27me3) Dynamics

Corosolic acid also influences histone modifications, which are critical for regulating chromatin structure and gene expression. Histone modifications are associated with either active (acetylation) or repressed (methylation) transcriptional states. In TRAMP-C1 cells, treatment with corosolic acid leads to a dynamic shift in histone marks within the Nrf2 promoter region.

Specifically, corosolic acid has been observed to:

Increase Histone H3 Lysine 27 acetylation (H3K27ac): This mark is associated with active gene transcription.

Decrease Histone H3 Lysine 27 trimethylation (H3K27me3): This mark is linked to transcriptional repression.

This shift from a repressive to an active chromatin state at the Nrf2 promoter facilitates its transcriptional activation.

Impact on DNA Methyltransferases (DNMTs) and Histone Deacetylases (HDACs)

The epigenetic changes induced by corosolic acid are linked to its ability to inhibit the enzymes responsible for maintaining these marks. DNA methylation is catalyzed by DNA methyltransferases (DNMTs), and histone deacetylation is carried out by histone deacetylases (HDACs). Corosolic acid treatment has been shown to attenuate the protein expression of both DNMTs (including DNMT1, DNMT3a, and DNMT3b) and several HDACs (HDAC1, HDAC2, HDAC3, HDAC4, HDAC7, and HDAC8) in prostate cancer cells. By inhibiting these enzymes, corosolic acid prevents DNA hypermethylation and promotes histone acetylation, contributing to the epigenetic reactivation of tumor-suppressor genes like Nrf2.

Interactive Table: Effect of Corosolic Acid on Epigenetic Markers

Target Effect of Corosolic Acid Treatment Cell Line Outcome Source
Nrf2 Promoter Decreased CpG Methylation TRAMP-C1 Reactivation of Nrf2 expression
Histone H3 Increased H3K27 acetylation (H3K27ac) TRAMP-C1 Promotion of active chromatin state
Histone H3 Decreased H3K27 trimethylation (H3K27me3) TRAMP-C1 Reduction of repressive chromatin state
DNMTs Decreased protein expression (DNMT1, 3a, 3b) TRAMP-C1 Inhibition of DNA methylation maintenance
HDACs Decreased protein expression (HDACs 1, 2, 3, 4, 7, 8) TRAMP-C1 Promotion of histone acetylation

Synergistic Effects with Established Chemotherapeutic Agents in Preclinical Models

Corosolic acid has demonstrated the ability to enhance the efficacy of conventional chemotherapeutic drugs, suggesting its potential as an adjuvant therapy. This synergistic effect is often linked to its ability to inhibit signaling pathways that contribute to chemoresistance, such as the STAT3 pathway.

In preclinical models of epithelial ovarian cancer, corosolic acid was found to markedly enhance the anticancer effects of agents like cisplatin, doxorubicin, and paclitaxel. It appears to reverse chemoresistance and suppress interactions between cancer cells and tumorigenic macrophages. Similarly, in a mouse model of colon carcinoma, corosolic acid showed synergistic effects with adriamycin and cisplatin.

DNA Polymerase Inhibition

Currently, there is no available research directly linking corosolic acid or its benzyl ester to the inhibition of DNA polymerase. While other natural compounds have been identified as DNA polymerase inhibitors, this specific activity has not been documented for corosolic acid.

Neuroprotective Activity Investigations

Investigations into the neuroprotective properties of corosolic acid have shown promising results, particularly in the context of cerebral ischemia-reperfusion (I/R) injury. In experimental rat models, treatment with corosolic acid significantly reduced brain water content (edema), infarct volume, and neurological deficits following an induced ischemic event.

The mechanism of this neuroprotection is attributed to its potent anti-inflammatory and antioxidant activities. Corosolic acid treatment was associated with a significant reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators like COX-2 and NO. By mitigating the inflammatory response and oxidative stress that follow a cerebral ischemic event, corosolic acid helps to protect brain tissue from further damage.

Esteemed User,

Following a comprehensive and exhaustive search of scientific literature and chemical databases, we must report that there is currently no available scientific information regarding the hepatoprotective activity of the chemical compound "this compound."

The vast body of research that was identified pertains to "Corosolic acid," the parent compound. However, your instructions explicitly and strictly required the content to focus solely on "this compound." Adhering to this directive, and in the absence of any relevant data for this specific ester, we are unable to generate the requested article on its "" related to hepatoprotective activity.

To fulfill your request would require fabricating data, which is contrary to our core principles of providing accurate and fact-based information. We are committed to the highest standards of scientific integrity.

We recommend verifying the compound of interest. Should you wish to proceed with an article on the well-documented hepatoprotective activities of "Corosolic acid," we would be pleased to assist you.

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Structure Activity Relationship Sar Studies

Influence of Benzyl (B1604629) Ester Moiety on Pharmacokinetic Properties

The introduction of a benzyl ester group to the corosolic acid scaffold is anticipated to significantly alter its physicochemical properties, thereby influencing its pharmacokinetics.

The ester linkage in corosolic acid benzyl ester introduces a site susceptible to enzymatic hydrolysis by esterases present in various tissues and plasma. This could lead to the in vivo conversion of the ester back to the parent corosolic acid. The rate of this hydrolysis would be a critical determinant of the compound's stability and whether it acts as a prodrug or as a distinct chemical entity. The stability of the benzyl ester in in vitro assay conditions also needs careful consideration to ensure that the observed biological effects are attributable to the ester form and not the parent acid.

Positional Importance of Benzyl Ester for Biological Efficacy

The benzyl ester in this compound is typically formed at the C-28 carboxylic acid position. This position is crucial as the free carboxylic acid group in the parent corosolic acid is often involved in its biological activities. Esterification at this site can modulate the interaction of the molecule with its biological targets. For instance, in the closely related ursolic acid, modifications at the C-28 position have been shown to influence its cytotoxic activity. researchgate.net While specific data on this compound is limited, it is plausible that the bulky benzyl group could either enhance or hinder the binding to specific enzymes or receptors compared to the free acid.

Comparative Analysis of this compound with Parental Corosolic Acid and Other Derivatives

A comparative analysis is essential to understand the specific contribution of the benzyl ester moiety.

CompoundKey Structural FeatureExpected Impact on PropertiesReference
Corosolic AcidFree carboxylic acid at C-28Lower lipophilicity, potential for ionic interactions chemicalbook.com
This compoundBenzyl ester at C-28Increased lipophilicity, potential prodrug behaviorInferred
Ursolic AcidIsomer of corosolic acidSimilar biological activities, serves as a comparative model nih.gov
Ursolic Acid EstersVarious ester groups at C-28Varied lipophilicity and biological activity depending on the ester group nih.gov

This table is based on general chemical principles and data from related compounds due to the limited specific information on this compound.

Studies on derivatives of the analogous ursolic acid have shown that esterification can lead to derivatives with potent biological activities. nih.gov For example, certain ursolic acid esters have demonstrated significant antibacterial and antifungal properties. nih.gov It is hypothesized that this compound might exhibit a unique biological activity profile compared to its parent compound due to altered target interactions and pharmacokinetic properties. A recent study on corosolic acid derivatives identified a compound, H26, with enhanced hypoglycemic effects and improved pharmacokinetic characteristics compared to the parent corosolic acid, highlighting the potential of structural modifications. nih.gov

Modifications of the Triterpenoid (B12794562) Backbone and their Consequent Activity Shifts

The triterpenoid backbone of corosolic acid offers several sites for modification, which can lead to significant shifts in biological activity.

Corosolic acid possesses hydroxyl groups on Ring A, specifically at the C-2 and C-3 positions. The presence and orientation of these hydroxyl groups are known to be important for the biological activity of ursane-type triterpenoids. For instance, the number and position of hydroxyl groups can influence the anti-inflammatory and cytotoxic activities of these compounds.

Acetylation of these hydroxyl groups is a common modification strategy. Introducing acetyl groups can further increase lipophilicity and affect the molecule's ability to form hydrogen bonds, which can alter its interaction with biological targets. While no specific data is available for the acetylation of this compound, studies on other triterpenoids suggest that such modifications can modulate their pharmacological profile.

Effect of Glycosylation on Activity and Solubility

Glycosylation, the enzymatic process of attaching sugar moieties (glycans) to a molecule, significantly alters the physicochemical and biological properties of triterpenoids like corosolic acid. For corosolic acid and its analogs, this structural modification is a key strategy to overcome limitations such as low water solubility, which can hinder their therapeutic potential nih.govnih.gov.

The addition of sugar groups generally enhances aqueous solubility and can modulate biological activity. Triterpenoid saponins (B1172615), which are naturally occurring glycosides of triterpenoids, demonstrate how the number and position of sugar chains influence their properties. For instance, bidesmosidic saponins (with sugar chains at two different positions, e.g., C3 and C28) tend to have greater water solubility compared to monodesmosidic saponins (with a single sugar chain) chemrxiv.orgresearchgate.net. Studies on various triterpenoid saponins show that while monodesmosidic forms are often negligibly soluble in water at neutral or acidic pH, the corresponding bidesmosidic versions can maintain significant solubility across a wide pH range chemrxiv.orgresearchgate.net.

Modification Effect on Solubility Effect on Activity Reference Example
Monodesmosidic Glycosylation (C3) Limited improvement; often negligible solubility at pH < 7.Variable; depends on sugar type and target.α-hederin and hederacolchiside A1 show poor water solubility. chemrxiv.orgresearchgate.net
Bidesmosidic Glycosylation (C3 & C28) Significant increase in water solubility across a broad pH range.Often enhanced; sugar chains can be vital for the desired effect.Hederacoside C maintains good water solubility from pH 2-10. chemrxiv.orgresearchgate.net
Introduction of Sugar Groups (General) Generally increases water solubility.Can be enhanced, reduced, or altered depending on the specific modification.Suggested as a method to improve the low solubility of corosolic acid. nih.gov

Computational Approaches in SAR Elucidation

Computational chemistry provides powerful tools to investigate the interactions of molecules like this compound at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. This method is widely used to understand the structural basis of activity for corosolic acid and related triterpenoids.

Studies have employed molecular docking to evaluate the binding affinity of corosolic acid with various biological targets. For instance, docking analyses have shown that corosolic acid can bind effectively to the anti-apoptotic protein BCL-2, forming hydrogen bonds and hydrophobic interactions with key residues in its binding pocket ajsmrjournal.com. Similarly, it has been docked into the active site of the tau protein, a target in Alzheimer's disease research, revealing a binding energy of -7.3 kcal/mol and specific hydrogen bond interactions with leucine (B10760876) and isoleucine residues emerald.com. These simulations help to rationalize the compound's observed biological effects and provide a foundation for designing more potent derivatives.

Target Protein Reported Binding Energy (kcal/mol) Key Interacting Residues Potential Therapeutic Area
BCL-2 Comparable to or greater than approved inhibitors.Phe-138 (Hydrogen Bond); His-184, Ala-131 (Hydrophobic). ajsmrjournal.comAnti-Cancer ajsmrjournal.com
Tau Protein -7.3Leucine (LEU) 344, Isoleucine (ILE) 354. emerald.comAlzheimer's Disease emerald.com
sPLA2IIa Enzyme Not specified.Direct interaction confirmed by fluorescence and CD spectra. researchgate.netAnti-inflammatory researchgate.net
RORγ Receptor Favorable binding energy demonstrated.Not specified.Inflammation/Autoimmune researchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active at a specific biological target nih.gov. This model can then be used as a 3D query to screen large databases of compounds (virtual screening) to find new potential inhibitors.

For ursane-type triterpenoids, the chemical class to which corosolic acid belongs, pharmacophore models have been developed to identify inhibitors of enzymes like 11β-HSD1, a target in metabolic disease research nih.gov. These models can effectively discriminate between active and inactive molecules and are valuable for establishing structure-activity relationships nih.gov. The tetrazole cycle, a fragment sometimes incorporated into triterpenoid hybrids, is considered a promising pharmacophore for drug development researchgate.net. By understanding the key pharmacophoric features of the ursane (B1242777) scaffold, researchers can rationally design novel derivatives, such as the benzyl ester of corosolic acid, with potentially improved activity.

Molecular Dynamics Simulations for Binding Mode Analysis

While molecular docking provides a static snapshot of a ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time nih.gov. This technique is crucial for assessing the stability of a predicted binding pose and understanding the conformational changes that may occur upon ligand binding.

For the complex of corosolic acid with the tau protein, an MD simulation was performed for 500 nanoseconds to study its stability emerald.com. The results indicated that the corosolic acid-bound protein showed more stability compared to the protein alone, providing insights into how the compound might control protein aggregation researchgate.net. MD simulations can also refine initial docking poses and help generate more accurate structure-based pharmacophore models nih.gov. The ability of MD to capture the dynamic nature of biomolecular recognition is essential for a comprehensive analysis of the binding mode of compounds like this compound nih.govuark.edu.

Quantum Chemical Calculations (e.g., DFT, ESP Analysis) for Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods can compute parameters like molecular orbital energies, charge distributions, and electrostatic potential (ESP) maps, which are fundamental to understanding a molecule's reactivity and intermolecular interactions.

DFT calculations are often used to complement experimental data, such as X-ray crystallography, by providing optimized molecular geometries and electronic parameters for an isolated molecule in the gas phase d-nb.inforesearchgate.net. For molecules containing benzyl groups, DFT has been used to determine geometrical parameters, relative stabilities of different isomers, and Mulliken charge distributions d-nb.inforesearchgate.net. An ESP analysis can reveal the electron-rich and electron-poor regions of a molecule, which is critical for predicting non-covalent interactions, such as hydrogen bonding and stacking, that govern ligand-receptor binding. Applying these calculations to this compound would provide a detailed understanding of its electronic properties, helping to explain its binding affinity and reactivity at a quantum-mechanical level.

Advanced Research Methodologies and Analytical Approaches

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are fundamental in the separation and purification of corosolic acid benzyl (B1604629) ester from reaction mixtures or natural extracts. The choice of technique is dictated by the analytical objective, whether it be quantification or isolation of the pure compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of triterpenoids and their derivatives due to its high resolution and sensitivity. nih.gov The esterification of corosolic acid to its benzyl ester can enhance its chromatographic behavior, particularly in reversed-phase systems.

For routine quantification, HPLC coupled with an Ultraviolet (UV) detector is often employed. While triterpenoids like corosolic acid lack strong chromophores, the introduction of the benzyl group provides a phenyl ring that allows for UV detection, typically around 210-220 nm. thaiscience.info However, the sensitivity might be limited.

To overcome the low UV absorbance of triterpenoids, derivatization strategies are often employed to introduce fluorescent tags, enabling detection by a Fluorescence Detector (FLD). nih.gov While the benzyl ester itself is not fluorescent, further derivatization of the hydroxyl groups on the corosolic acid backbone with a fluorescent reagent could be a viable strategy for trace-level quantification.

Table 1: Representative HPLC-UV/FLD Method Parameters for Corosolic Acid Benzyl Ester Analysis

Parameter Condition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 214 nm
FLD Excitation/Emission N/A (unless further derivatized)

| Expected Retention Time | 15-20 min |

Note: This data is representative and may require optimization for specific applications.

For more definitive identification and structural confirmation, hyphenated techniques such as HPLC-Mass Spectrometry (MS) are indispensable. HPLC-MS provides molecular weight information and fragmentation patterns that can confirm the identity of this compound. nih.gov Electrospray ionization (ESI) is a common ionization technique for such compounds.

The use of a Photodiode Array (PDA) detector in conjunction with HPLC allows for the acquisition of UV spectra across a range of wavelengths, which can aid in peak purity assessment. An Evaporative Light Scattering Detector (ELSD) is another valuable tool, as its response is independent of the optical properties of the analyte and is suitable for detecting compounds with no significant UV absorption, which can be the case for some triterpenoids. nih.gov The combination of HPLC with PDA, ELSD, and ESI-MS provides a powerful platform for the comprehensive analysis of this compound.

Table 2: Representative HPLC-MS Parameters for this compound

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Scan Range m/z 100-1000
Capillary Voltage 3.5 kV
Cone Voltage 40 V
Source Temperature 120 °C
Desolvation Temperature 350 °C

| Expected [M+H]⁺ | m/z 563.40 |

Note: This data is representative and may require optimization for specific instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility. This typically involves the silylation of the hydroxyl groups. mdpi.com

The derivatized this compound can then be separated on a GC column and detected by a mass spectrometer. The resulting mass spectrum will show a characteristic fragmentation pattern that can be used for identification. Tandem mass spectrometry (MS/MS) can provide even greater selectivity and structural information.

High-Performance Liquid Chromatography (HPLC) Variations

Spectroscopic Characterization Methods

Spectroscopic methods are essential for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are crucial for the characterization of this compound.

The ¹H NMR spectrum provides information about the number and types of protons in the molecule, as well as their connectivity. The characteristic signals for the benzyl group (aromatic protons and benzylic methylene protons) would be clearly visible, in addition to the signals from the triterpenoid (B12794562) backbone.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The ester carbonyl carbon and the aromatic carbons of the benzyl group would have distinct chemical shifts, confirming the presence of the benzyl ester moiety.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Benzylic CH₂ ~5.10 s
Aromatic CH (ortho) ~7.35 d
Aromatic CH (meta) ~7.30 t
Aromatic CH (para) ~7.25 t
H-12 (olefinic) ~5.25 t
H-2 ~3.60 m
H-3 ~3.40 d

| Methyl Protons | 0.70 - 1.20 | s, d |

Note: Predicted chemical shifts are based on the structure of corosolic acid and typical values for benzyl esters. Actual values may vary depending on the solvent and experimental conditions.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Ester C=O ~176.5
C-12 (olefinic) ~125.0
C-13 (olefinic) ~138.0
Benzylic CH₂ ~66.0
Aromatic C (ipso) ~136.0
Aromatic CH (ortho, meta, para) 128.0 - 128.5
C-2 ~68.0

| C-3 | ~83.0 |

Note: Predicted chemical shifts are based on the structure of corosolic acid and typical values for benzyl esters. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule based on their absorption of infrared radiation. For this compound, the IR spectrum is predicted to exhibit a combination of characteristic absorption bands originating from both the corosolic acid (a pentacyclic triterpene) core and the attached benzyl ester group.

The analysis of related ursane-type triterpenes and various esters allows for the prediction of key spectral features. The presence of hydroxyl (-OH) groups on the triterpene skeleton would result in a broad absorption band in the region of 3300-3500 cm⁻¹. A critical indicator for the successful esterification of the carboxylic acid group is the appearance of a strong carbonyl (C=O) stretching band, typically found between 1735-1750 cm⁻¹ for aliphatic esters. vscht.cz This peak would be distinct from the carbonyl stretch of the parent carboxylic acid.

Furthermore, the spectrum would display C-O stretching vibrations associated with the ester linkage in the 1300-1100 cm⁻¹ region. The benzyl group introduces its own set of signals, including aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C ring stretching vibrations in the 1600-1450 cm⁻¹ range. vscht.cz Aliphatic C-H stretching from the triterpenoid backbone would be observed below 3000 cm⁻¹. researchgate.net

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Functional GroupVibration TypeSource Moiety
~3500-3300 (broad)O-HStretchingCorosolic Acid Core (Hydroxyls)
~3100-3000C-HStretchingBenzyl Group (Aromatic)
~2970-2850C-HStretchingCorosolic Acid Core (Aliphatic)
~1750-1735C=OStretchingBenzyl Ester
~1600, ~1580, ~1450C=CRing StretchingBenzyl Group (Aromatic)
~1300-1100C-OStretchingBenzyl Ester

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound (C₃₇H₅₄O₄), the molecular weight is 562.82 g/mol . chemwhat.com

In an MS analysis, the molecule would be expected to show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. The fragmentation pattern would be influenced by the triterpenoid structure and the benzyl ester group. A characteristic fragmentation for benzyl esters is the formation of a tropylium ion (C₇H₇⁺) at m/z 91, which arises from the cleavage and rearrangement of the benzyl group. researchgate.net Another significant fragment would correspond to the loss of the benzyl group, leading to an ion representing the corosolic acid moiety.

The fragmentation of the ursane-type triterpenoid core itself is complex. Studies on similar structures show characteristic cleavages, such as a retro-Diels-Alder (rDA) reaction in ring C, which is common for triterpenoids with a double bond at C12-C13. researchgate.net This can lead to specific fragment ions that help confirm the identity of the core structure. researchgate.net Sequential loss of water molecules from the hydroxyl groups is also a common fragmentation pathway observed for polyhydroxylated triterpenoids. researchgate.net

Table 2: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound

m/z ValueProposed Ion/FragmentSignificance
563[M+H]⁺Protonated molecular ion, confirms molecular weight
545[M+H - H₂O]⁺Loss of one water molecule
471[M - C₇H₇O]⁺Loss of the benzyloxy group
455[M - C₇H₅O₂]⁺Loss of the benzoyl radical
91[C₇H₇]⁺Tropylium ion, characteristic of a benzyl group researchgate.net
VariousRetro-Diels-Alder FragmentsCharacteristic fragmentation of the ursane-type core researchgate.net

Cellular and Molecular Biological Techniques

To investigate the biological activities of corosolic acid and its derivatives, a suite of cellular and molecular biology techniques is employed. These methods allow researchers to move from structural identification to functional characterization.

Cell Culture Models for in vitro Investigations

In vitro studies are foundational for assessing the biological effects of compounds like this compound. These studies rely on various cell culture models that mimic different physiological or pathological conditions.

2D Cell Culture: Traditional two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat surface, is widely used for initial screening of anticancer activity. For instance, the parent compound, corosolic acid, has been tested on human gastric cancer cell lines such as SNU-601 and BGC823 to determine its inhibitory effects on cell proliferation. nih.gov

3D Cell Culture: Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly favored as they more accurately replicate the complex in vivo microenvironment of tissues and tumors. nih.gov These models provide a better platform for studying cell-cell interactions, drug penetration, and the development of drug resistance. researchgate.net While specific studies on this compound in 3D models are not detailed, this approach is recommended for a more accurate evaluation of the anticancer potential of food-derived compounds.

Specialized Cell Lines: Beyond cancer, other cell lines are used to investigate different therapeutic potentials. The 3T3-L1 adipocyte cell line is a common model to study anti-diabetic effects, such as the enhancement of glucose uptake, which has been observed with ursane-type triterpenoids. e-nps.or.kr

Gene Expression Analysis (e.g., RT-qPCR, Western Blot)

Understanding how a compound affects cellular function often requires analyzing changes in gene and protein expression.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This technique is used to quantify the expression levels of specific messenger RNA (mRNA) transcripts. It would be employed to determine if this compound upregulates or downregulates genes involved in pathways like apoptosis, cell cycle control, or metabolic regulation.

Western Blot: This method is used to detect and quantify specific proteins. Research on corosolic acid has shown that it can modulate key signaling proteins. For example, it has been demonstrated to downregulate the HER2/neu oncogene in human gastric cancer cells. nih.gov It also affects the AMPK-mTOR signaling pathway, which is critical for cell growth and metabolism. nih.gov These analyses are crucial for identifying the molecular targets of the compound.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a laser-based technology that allows for the rapid analysis of single cells. It is particularly valuable for studying how a compound affects cell proliferation and survival.

Cell Cycle Analysis: By staining cells with a fluorescent dye that binds to DNA, flow cytometry can determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies have shown that corosolic acid can induce cell cycle arrest, thereby halting the proliferation of cancer cells. nih.gov

Apoptosis Analysis: This technique can also quantify the number of cells undergoing apoptosis (programmed cell death). Using specific fluorescent markers like Annexin V and propidium iodide, researchers can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. Corosolic acid has been reported to induce apoptosis in various cancer cell lines, a key mechanism for its anticancer effects. nih.gov

Enzyme Assays for Target Activity Profiling

To identify the direct molecular targets of a compound, enzyme assays are performed. These assays measure the activity of specific enzymes in the presence and absence of the test compound, allowing for the determination of inhibitory or activatory effects. Research into corosolic acid and related triterpenoids has identified several enzymatic targets.

Metabolic Enzymes: Corosolic acid has been shown to inhibit enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, which contributes to its anti-diabetic properties. mdpi.com

Protein Kinases: The compound is also known to inhibit protein kinase C, a family of enzymes involved in various signal transduction pathways that control cell growth and differentiation. ajprd.com

Glycogen Phosphorylase: Oleanane and ursane-type triterpenes have been identified as a class of inhibitors for glycogen phosphorylase (GP), an enzyme that is a therapeutic target for type 2 diabetes. ddtjournal.com

Reporter Gene Assays for Pathway Activation Studies

Reporter gene assays are instrumental in determining whether this compound can modulate specific signaling pathways. These assays utilize a reporter gene, such as luciferase or β-galactosidase, linked to a specific DNA response element. The activation or inhibition of a signaling pathway by the compound leads to a measurable change in the expression of the reporter gene. For instance, to investigate the anti-inflammatory properties of corosolic acid, researchers have utilized reporter assays for pathways like NF-κB, a key regulator of inflammation. While specific studies on the benzyl ester are emerging, the established protocols for corosolic acid provide a framework for these investigations.

PathwayReporter Gene ConstructTypical Cell LineExpected Outcome with this compound
NF-κBNF-κB-luciferaseMacrophages (e.g., RAW 264.7)Decreased luciferase activity, indicating inhibition of NF-κB activation.
Nrf2ARE-luciferaseKeratinocytes (e.g., HaCaT)Increased luciferase activity, indicating activation of the antioxidant response element.

Preclinical in vivo Study Models for Mechanistic Elucidation

To translate in vitro findings into a more complex biological system, preclinical in vivo models are indispensable. These models allow for the study of a compound's effects in a whole organism, providing insights into its bioavailability, metabolism, and efficacy in a disease context.

Animal Models of Inflammation

Various animal models are employed to study the anti-inflammatory effects of compounds. These models mimic different aspects of human inflammatory conditions. For instance, corosolic acid has been shown to have marked anti-inflammatory effects in a mouse model of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear inflammation. nih.gov Another relevant model is the cecal ligation and puncture (CLP) model of sepsis, where corosolic acid demonstrated a protective effect against septic shock. nih.gov In this model, the compound was shown to reduce serum levels of the pro-inflammatory cytokine IL-1β. nih.gov Lipopolysaccharide (LPS)-induced inflammation in macrophages is another common model to study the molecular mechanisms of anti-inflammatory agents. nih.gov These established models provide a robust platform for evaluating the anti-inflammatory potential of this compound.

Animal ModelInflammatory StimulusKey Parameters MeasuredFindings with Corosolic Acid
TPA-induced Mouse Ear Edema12-O-tetradecanoylphorbol-13-acetateEar thickness, inflammatory cell infiltrationSignificant reduction in inflammation. nih.gov
Cecal Ligation and Puncture (CLP)Polymicrobial infectionSurvival rate, serum cytokine levels (e.g., IL-1β)Increased survival and decreased IL-1β levels. nih.gov
LPS-induced Endotoxic ShockLipopolysaccharidePro-inflammatory cytokine productionAttenuated inflammatory cytokine expression. nih.gov

Animal Models of Cancer Progression

Extensive literature searches have revealed no specific studies on "this compound" in the context of animal models of cancer progression. The available body of scientific research focuses on "corosolic acid," a related pentacyclic triterpenoid. While corosolic acid has been investigated for its anti-cancer properties in various animal models, this information falls outside the strict scope of this article, which is exclusively dedicated to this compound.

Due to the absence of research data on this compound in this specific area, a detailed discussion and data tables on its effects in animal models of cancer progression cannot be provided. It is recommended that future research endeavors explore the potential anti-cancer activities of this specific ester derivative to fill this gap in the scientific literature.

Future Directions and Research Opportunities

Development of Next-Generation Corosolic Acid Benzyl (B1604629) Ester Derivatives with Enhanced Potency or Specificity

The synthesis of derivatives from natural products is a well-established strategy to improve their therapeutic index. In the case of corosolic acid, derivatives have been synthesized to address limitations such as low water solubility and to enhance biological activity. nih.gov Building on this, the development of next-generation corosolic acid benzyl ester derivatives represents a significant area for future research.

The primary objectives for creating these new derivatives would be to:

Enhance Bioavailability: Esterification, such as the formation of a benzyl ester, can modify the lipophilicity of the parent compound, potentially improving its absorption and distribution in the body.

Increase Potency: Structural modifications to the corosolic acid backbone or the benzyl moiety could lead to derivatives with stronger binding affinities for their molecular targets, resulting in enhanced therapeutic effects at lower concentrations.

Improve Target Specificity: By strategically altering the chemical structure, it may be possible to design derivatives that interact more selectively with specific proteins or pathways, thereby reducing off-target effects.

One study has already demonstrated the successful synthesis of a series of corosolic acid derivatives, with one particular derivative, H26, showing a significantly enhanced hypoglycemic effect and improved pharmacokinetic characteristics compared to the parent corosolic acid. nih.gov This provides a strong rationale for exploring a diverse range of benzyl ester analogues. A general method for preparing amino acid benzyl esters has also been reported, highlighting the chemical feasibility of such syntheses.

Exploration of Novel Molecular Targets and Signaling Pathways

Corosolic acid is known to interact with a multitude of signaling pathways, contributing to its diverse biological activities. nih.govmdpi.com Future research on this compound should aim to identify both known and novel molecular targets and elucidate its impact on various signaling cascades.

Key research questions in this area include:

Does this compound interact with the same molecular targets as corosolic acid?

Does the benzyl group facilitate interactions with new or different targets?

How does this derivative modulate key signaling pathways implicated in various diseases?

Corosolic acid has been shown to modulate pathways such as the NF-κB, PI3K/Akt/mTOR, and Wnt/β-catenin signaling pathways. nih.govmdpi.com It has also been identified as an antagonist of the human RORγT nuclear receptor. mdpi.com A recent study identified methylcrotonoyl-CoA carboxylase 1 (MCCC1) as a direct binding target of corosolic acid, playing a role in its effects on insulin (B600854) resistance. nih.gov Investigating whether this compound also interacts with these targets and exploring its broader interactome will be crucial for understanding its mechanism of action.

Application of Advanced Computational Chemistry for Rational Design

Computational chemistry and molecular modeling offer powerful tools for the rational design of novel therapeutic agents. These in silico approaches can accelerate the drug discovery process by predicting the binding affinities and modes of interaction between a ligand and its target protein.

Future research on this compound could leverage computational methods to:

Predict Binding to Known Targets: Molecular docking simulations can be used to predict how this compound and its potential derivatives bind to the active sites of known targets of corosolic acid.

Identify Novel Targets: Virtual screening of protein databases with the structure of this compound could help in identifying potential new molecular targets.

Optimize Derivative Design: Computational tools can guide the design of next-generation derivatives with improved potency and specificity by predicting how structural modifications will affect their interaction with target proteins.

Studies have already utilized molecular docking and molecular dynamics simulations to investigate the interaction of other triterpenes with their biological targets, providing a framework for similar investigations into this compound.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics)

Omics technologies, such as metabolomics and proteomics, provide a global view of the molecular changes within a biological system in response to a particular stimulus. Integrating these technologies into the study of this compound can offer a comprehensive understanding of its biological effects.

Metabolomics: By analyzing the complete set of metabolites in a cell or organism, metabolomics can reveal the metabolic pathways that are perturbed by this compound. This can provide insights into its mechanism of action and identify potential biomarkers of its efficacy.

Proteomics: Proteomics enables the large-scale study of proteins, including their expression levels, modifications, and interactions. Applying proteomics can help in identifying the protein targets of this compound and understanding its impact on cellular signaling networks. A quantitative proteomic analysis has already been successfully used to identify MCCC1 as a direct target of a corosolic acid derivative. nih.gov

The application of these high-throughput technologies will be instrumental in building a holistic picture of the cellular and physiological responses to this compound.

Investigation into Synergistic Combinations with Other Bioactive Compounds

The combination of multiple therapeutic agents can often lead to synergistic effects, resulting in enhanced efficacy and potentially reduced side effects. Corosolic acid has demonstrated synergistic anticancer activity when combined with chemotherapeutic drugs. nih.gov It has also shown synergistic effects with acarbose (B1664774) in inhibiting α-amylase and α-glucosidase. mdpi.com

Future research should explore the potential for synergistic interactions between this compound and other bioactive compounds. This could involve:

Combination with Conventional Drugs: Investigating the effects of combining this compound with existing drugs for various conditions to see if it can enhance their therapeutic effects or allow for dose reduction.

Combination with Other Natural Products: Exploring combinations with other phytochemicals that have complementary mechanisms of action. For example, a study showed that a combination of a Lagerstroemia speciosa leaf extract (containing corosolic acid) and a Lactobacillus mixture had additive effects in reducing obesity. mdpi.com

These studies could pave the way for the development of novel combination therapies with improved therapeutic outcomes.

Biotechnological Approaches for Sustainable Production

The sustainable and scalable production of natural products and their derivatives is a critical aspect of their development as therapeutic agents. While chemical synthesis methods exist, biotechnological approaches offer a potentially more environmentally friendly and cost-effective alternative.

Future research in this area could focus on:

Heterologous Production: The biosynthesis of corosolic acid has been successfully achieved in agroinfiltrated Nicotiana benthamiana leaves, demonstrating the feasibility of plant-based production platforms. nih.gov This system could potentially be engineered to produce this compound directly.

Enzymatic Synthesis: The use of specific enzymes to catalyze the esterification of corosolic acid with benzyl alcohol could provide a green and efficient method for producing the benzyl ester.

Plant Cell Culture: Plant cell suspension cultures have been explored for the production of corosolic acid, and this method could be optimized for the synthesis of its derivatives. google.com

Developing these biotechnological production methods will be essential for ensuring a stable and sustainable supply of this compound for further research and potential clinical applications.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing corosolic acid benzyl ester from ursolic acid?

  • Synthesis Protocol :

  • Step 1 : Protect the carboxylic acid group of ursolic acid by forming a benzyl ester using benzyl chloride and catalytic KI. The crude ester is precipitated with cold water (0°C) and used without purification .
  • Step 2 : Oxidize the secondary alcohol of the intermediate to a ketone using Dess–Martin periodinane (yield: 92% after recrystallization from ethanol) .
  • Step 3 : Perform diastereoselective oxidation with m-chloroperbenzoic acid (mCPBA) and catalytic H₂SO₄ to generate hydroxyketones.
  • Step 4 : Reduce the α-hydroxyketone using sodium borohydride (for Si-face selectivity) or Meerwein–Ponndorf–Verley conditions (for Re-face selectivity) to yield vicinal diols .
  • Step 5 : Deprotect the benzyl ester via hydrogenolysis (H₂, Pd/C) to obtain corosolic acid or its epimer .

Q. How is spectroscopic data (NMR, MS) used to confirm the structure of this compound derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Compare chemical shifts of key functional groups (e.g., benzyl ester protons at δ 5.1–5.3 ppm, oleanane/ursane triterpene backbone signals) with literature data .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) and fragmentation patterns to verify esterification and oxidation states .
  • Diastereomer Differentiation : Use NOESY or coupling constants to distinguish 3-epi-corosolic acid from corosolic acid .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the oxidation and reduction of this compound intermediates?

  • Experimental Design :

  • Oxidation : mCPBA preferentially oxidizes the enol from the less hindered face due to steric and electronic effects. Solvent polarity (e.g., dichloromethane vs. THF) can modulate selectivity .
  • Reduction : Sodium borohydride favors hydride delivery to the Si-face (yielding 17), while Meerwein–Ponndorf–Verley conditions (Al(OiPr)₃, iPrOH) reverse selectivity via a six-membered transition state (yielding 18) .
    • Validation : Compare diol ratios using HPLC or chiral column chromatography .

Q. How should researchers address contradictions in bioactivity data between this compound and its 3-epimer in anti-inflammatory assays?

  • Analysis Framework :

  • Hypothesis Testing : Determine if stereochemical differences (C3-OH configuration) alter binding to targets like NF-κB or COX-2 .
  • In Vivo/In Vitro Correlation : Compare pharmacokinetics (e.g., plasma stability, tissue distribution) and cellular uptake using radiolabeled analogs .
  • Statistical Rigor : Apply ANOVA with post-hoc tests to assess significance across multiple biological replicates .

Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?

  • Process Chemistry Considerations :

  • Catalyst Efficiency : Replace Dess–Martin periodinane with cheaper oxidants (e.g., TEMPO/NaOCl) while monitoring yield trade-offs .
  • Purification : Replace recrystallization with flash chromatography for intermediates to reduce solvent waste .
  • Safety : Substitute benzyl chloride with less toxic reagents (e.g., BnBr) under controlled conditions (see MSDS guidelines) .

Methodological Best Practices

Q. What are common pitfalls in characterizing this compound derivatives, and how can they be mitigated?

  • Quality Control Checklist :

  • Purity : Use HPLC with UV/ELSD detection (≥95% purity threshold) .
  • Epimerization Risk : Monitor reaction pH/temperature to prevent acid- or base-induced racemization during deprotection .
  • Data Reproducibility : Document solvent batch effects (e.g., ethanol purity in recrystallization) and catalyst lot variability .

Q. How should researchers design experiments to evaluate the metabolic stability of this compound in hepatic models?

  • Protocol Outline :

  • In Vitro Assay : Incubate the compound with human liver microsomes (HLMs) and NADPH. Quantify parent compound depletion via LC-MS/MS .
  • Controls : Include verapamil (CYP3A4 substrate) and ketoconazole (CYP3A4 inhibitor) to assess enzyme-specific metabolism .
  • Data Interpretation : Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) and compare with in vivo rodent data for translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.